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Compound of Interest

Compound Name: 1,2,3-Trimethoxybenzene

Cat. No.: B147658 Get Quote

A detailed guide for researchers and drug development professionals on the distinct

spectroscopic signatures of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene. This guide provides a

comprehensive comparison of their NMR, IR, Mass, and UV-Vis spectra, supported by

experimental data and protocols.

The structural isomers of trimethoxybenzene—1,2,3-trimethoxybenzene, 1,2,4-

trimethoxybenzene, and 1,3,5-trimethoxybenzene (also known as phloroglucinol trimethyl

ether)—are key building blocks in the synthesis of various pharmaceuticals and other bioactive

molecules. Distinguishing between these isomers is crucial for quality control and reaction

monitoring. This guide offers a side-by-side spectroscopic comparison to facilitate their

unambiguous identification.

Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

Mass, and UV-Vis spectroscopy for the three trimethoxybenzene isomers.

¹H NMR Spectral Data (CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1,2,3-

Trimethoxybenze

ne

~6.95 t 1H H-5

~6.60 d 2H H-4, H-6

~3.88 s 3H C2-OCH₃

~3.85 s 6H C1, C3-OCH₃

1,2,4-

Trimethoxybenze

ne

~6.90 d 1H H-6

~6.50 d 1H H-3

~6.45 dd 1H H-5

~3.87 s 3H OCH₃

~3.83 s 3H OCH₃

~3.80 s 3H OCH₃

1,3,5-

Trimethoxybenze

ne

~6.10 s 3H H-2, H-4, H-6

~3.78 s 9H
C1, C3, C5-

OCH₃

¹³C NMR Spectral Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

1,2,3-Trimethoxybenzene ~153.0 C-1, C-3

~142.0 C-2

~123.5 C-5

~105.0 C-4, C-6

~60.5 C2-OCH₃

~56.0 C1, C3-OCH₃

1,2,4-Trimethoxybenzene ~151.0 C-2

~149.0 C-4

~143.0 C-1

~112.0 C-6

~100.0 C-5

~98.0 C-3

~56.5 OCH₃

~56.3 OCH₃

~56.0 OCH₃

1,3,5-Trimethoxybenzene ~162.0 C-1, C-3, C-5

~93.0 C-2, C-4, C-6

~55.5 C1, C3, C5-OCH₃

Infrared (IR) Spectral Data (KBr Pellet/Neat)
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Compound Wavenumber (cm⁻¹) Assignment

1,2,3-Trimethoxybenzene ~3100-3000 C-H aromatic stretch

~2950-2800 C-H aliphatic stretch

~1600, ~1480 C=C aromatic stretch

~1250-1000 C-O stretch

1,2,4-Trimethoxybenzene ~3100-3000 C-H aromatic stretch

~2950-2800 C-H aliphatic stretch

~1610, ~1510 C=C aromatic stretch

~1250-1020 C-O stretch

1,3,5-Trimethoxybenzene ~3100-3000 C-H aromatic stretch

~2950-2800 C-H aliphatic stretch

~1600, ~1460 C=C aromatic stretch

~1200-1050 C-O stretch

Mass Spectrometry (MS) Data (Electron Ionization)
Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

1,2,3-Trimethoxybenzene 168 153, 125, 110, 95

1,2,4-Trimethoxybenzene 168 153, 125, 110, 97

1,3,5-Trimethoxybenzene 168 153, 139, 125, 110

UV-Visible (UV-Vis) Spectral Data (in Methanol or
Ethanol)
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Compound λmax (nm)

1,2,3-Trimethoxybenzene ~267

1,2,4-Trimethoxybenzene ~288

1,3,5-Trimethoxybenzene ~267

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the trimethoxybenzene isomer in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-

noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for

¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix 1-2 mg of the solid trimethoxybenzene isomer with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the KBr pellet

holder).

Place the sample in the spectrometer and record the sample spectrum over the range of

4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile

compounds.
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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically

from m/z 40 to 300.

Data Acquisition and Processing: The mass spectrum is generated by plotting the relative

abundance of the detected ions as a function of their m/z ratio.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the trimethoxybenzene isomer in a UV-

transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent

blank.

Record the spectrum over a wavelength range of 200-400 nm.

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm).

The wavelength of maximum absorbance (λmax) is reported.

Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of

trimethoxybenzene isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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